molecular formula C16H16F3NO2S B2712067 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide CAS No. 2380194-60-3

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide

Cat. No.: B2712067
CAS No.: 2380194-60-3
M. Wt: 343.36
InChI Key: IKKBEOSXJDJRJC-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional heating or microwave irradiation methods . The resulting product undergoes further intramolecular cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one: Another fluorinated compound with similar electron-withdrawing properties.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Known for its use in various chemical reactions and applications.

Uniqueness

4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide stands out due to its specific structural features, such as the presence of a thiophene ring and a hydroxyl group, which can influence its reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

4,4,4-trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c17-16(18,19)8-7-15(22)20-10-13(21)11-3-5-12(6-4-11)14-2-1-9-23-14/h1-6,9,13,21H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKBEOSXJDJRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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